An In-depth Technical Guide to endo-BCN-Fmoc-L-Lysine for Bioconjugation
An In-depth Technical Guide to endo-BCN-Fmoc-L-Lysine for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of endo-BCN-Fmoc-L-Lysine (CAS Number 1493802-95-1), a key reagent in the field of bioconjugation and chemical biology. This document details its physicochemical properties, core applications, and detailed protocols for its use in solid-phase peptide synthesis (SPPS) and subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Introduction
Endo-BCN-Fmoc-L-Lysine is a specialized amino acid derivative designed for the site-specific incorporation of a bioorthogonal handle into peptides and proteins. It combines the structural backbone of L-lysine with two critical functional groups:
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Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group that makes the amino acid perfectly suited for standard Fmoc-based solid-phase peptide synthesis (SPPS).
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Nε-endo-BCN (endo-Bicyclo[6.1.0]nonyne) group: A strained alkyne moiety attached to the lysine (B10760008) side chain. This group is highly reactive towards azides in a catalyst-free "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[][2]
This unique combination allows for the precise placement of a clickable BCN handle at a specific lysine position within a peptide sequence. The resulting BCN-modified peptide can then be efficiently and selectively conjugated to any azide-containing molecule, such as a therapeutic payload, a fluorescent dye, a targeting ligand, or another biomolecule, under mild, biocompatible conditions.[3] This makes it an invaluable tool for the construction of advanced bioconjugates like antibody-drug conjugates (ADCs), PROTACs, and molecular imaging agents.
Physicochemical and Technical Data
The properties of endo-BCN-Fmoc-L-Lysine are summarized below. Data has been compiled from various chemical suppliers and technical datasheets.
| Property | Value | Reference(s) |
| CAS Number | 1493802-95-1 | [2] |
| Molecular Formula | C₃₂H₃₆N₂O₆ | |
| Molecular Weight | 544.64 g/mol | |
| Appearance | White to off-white powder/crystal | |
| Purity | Typically >95% (HPLC) | |
| Solubility | Soluble in DMF, DCM | |
| Storage Conditions | Store at -20°C, under inert gas (Argon), protected from light and moisture. | [2] |
| Synonyms | N⁶-[[(1α,8α,9β)-Bicyclo[6.1.0]non-4-yn-9-ylmethoxy]carbonyl]-N²-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine |
Core Application: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The primary utility of this reagent is to enable SPAAC, a bioorthogonal reaction that forms a stable triazole linkage between the BCN alkyne and an azide (B81097).[] This reaction is central to many modern bioconjugation strategies.
Key Features of SPAAC:
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Biocompatibility: The reaction proceeds efficiently at physiological temperature and pH without the need for a cytotoxic copper catalyst.
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High Specificity: The BCN and azide groups react exclusively with each other, ignoring other functional groups present in complex biological samples.
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Quantitative Yields: The reaction is highly efficient, often resulting in high yields of the desired conjugate.
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Kinetics: The endo isomer of BCN is known to be highly reactive. The second-order rate constants for SPAAC reactions involving BCN are generally in the range of 0.2 to 0.5 M⁻¹s⁻¹.
Experimental Protocols
The following sections provide detailed, representative methodologies for the use of endo-BCN-Fmoc-L-Lysine.
Protocol 1: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of endo-BCN-Fmoc-L-Lysine into a growing peptide chain on a solid support resin using standard Fmoc chemistry.
Materials and Reagents:
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Rink Amide or Wang resin
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Fmoc-protected amino acids, including endo-BCN-Fmoc-L-Lysine
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM)
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Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt (1-Hydroxy-7-azabenzotriazole)
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N,N-Diisopropylethylamine (DIPEA)
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Solid-phase synthesis reaction vessel
Procedure:
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Resin Swelling: Swell the resin (e.g., 0.1 mmol scale) in DMF for 1 hour in the reaction vessel. Drain the DMF.
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Fmoc Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add a fresh 20% piperidine solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.
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Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
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Amino Acid Activation: In a separate vial, dissolve endo-BCN-Fmoc-L-Lysine (3 equivalents relative to resin loading) and a coupling agent like HBTU/HOBt (2.9 eq.) in DMF. Add DIPEA (6 eq.) to activate the carboxylic acid. Allow the mixture to pre-activate for 2-5 minutes.
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Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the vessel at room temperature for 2-4 hours. To ensure complete coupling, a ninhydrin (B49086) test can be performed. If the test is positive (indicating free amines), the coupling step can be repeated.
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Washing: Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
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Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.
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Final Deprotection and Cleavage: Once synthesis is complete, perform a final N-terminal Fmoc deprotection (Step 2). The peptide is then cleaved from the resin and side-chain protecting groups are removed using a suitable cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) for 2-3 hours.
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Peptide Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify using reverse-phase HPLC (RP-HPLC). Confirm the identity and purity by mass spectrometry.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of a purified BCN-containing peptide to an azide-functionalized molecule (e.g., a small molecule drug, fluorophore, or biotin (B1667282) tag).
Materials and Reagents:
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Purified, lyophilized BCN-modified peptide
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Azide-functionalized payload molecule
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Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable amine-free buffer.
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Solvent: Dimethyl sulfoxide (B87167) (DMSO) or DMF to dissolve reagents.
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Purification system (e.g., RP-HPLC or size-exclusion chromatography).
Procedure:
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Reagent Preparation:
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Dissolve the BCN-modified peptide in the reaction buffer (e.g., PBS) to a final concentration of 1-5 mg/mL.
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Prepare a concentrated stock solution (e.g., 10-50 mM) of the azide-functionalized payload in DMSO.
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Conjugation Reaction:
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To the solution of the BCN-peptide, add the azide-payload stock solution. A 2 to 5-fold molar excess of the azide payload over the peptide is a common starting point to drive the reaction to completion.
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Note: The final concentration of DMSO in the reaction mixture should be kept low (ideally <10% v/v) to maintain the solubility and integrity of the peptide.
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Incubation:
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Gently mix the reaction components.
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Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by LC-MS to observe the formation of the product, which will have a molecular weight equal to the sum of the two reactants.
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Purification:
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Once the reaction is complete, purify the resulting conjugate to remove unreacted payload and any byproducts. RP-HPLC is typically effective for peptide-small molecule conjugates.
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Characterization:
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Confirm the identity, purity, and integrity of the final conjugate using mass spectrometry and analytical HPLC.
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Application in Drug Development: Antibody-Drug Conjugates (ADCs)
A primary application for this technology is the site-specific synthesis of ADCs. By incorporating an unnatural amino acid like endo-BCN-L-Lysine into an antibody sequence (via recombinant expression), a precise location for drug conjugation is created. This allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is critical for predictable pharmacology and a clear therapeutic window.
Conclusion
Endo-BCN-Fmoc-L-Lysine is a powerful and versatile chemical tool for modern drug development and chemical biology. Its compatibility with standard Fmoc-SPPS allows for the straightforward, site-specific installation of a highly reactive BCN group into synthetic peptides. The subsequent ability to perform catalyst-free, bioorthogonal SPAAC reactions provides a robust and efficient method for creating well-defined, homogeneous bioconjugates for therapeutic and diagnostic applications.
